molecular formula C14H16F3NO4S B1439970 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate CAS No. 1235441-26-5

2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate

Cat. No.: B1439970
CAS No.: 1235441-26-5
M. Wt: 351.34 g/mol
InChI Key: CJDPOVIWMBNUDK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate (CAS: 1235441-26-5) is a fluorinated carbamate derivative with the molecular formula C₁₄H₁₆F₃NO₄S and a molecular weight of 351.34 g/mol . Its structure comprises a trifluoroethyl group linked to a carbamate moiety, which is attached to a phenyl ring substituted with a cyclopentanesulfonyl group. This sulfonyl substituent introduces steric bulk and polar characteristics, distinguishing it from other carbamates with simpler or more lipophilic substituents .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-cyclopentylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO4S/c15-14(16,17)9-22-13(19)18-10-4-3-7-12(8-10)23(20,21)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDPOVIWMBNUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176067
Record name 2,2,2-Trifluoroethyl N-[3-(cyclopentylsulfonyl)phenyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-26-5
Record name 2,2,2-Trifluoroethyl N-[3-(cyclopentylsulfonyl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl N-[3-(cyclopentylsulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it may interact with sulfonyl-containing enzymes, leading to changes in their activity and function. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these processes, leading to altered cellular responses. Additionally, it can impact gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. This can result in changes in cellular metabolism, affecting the overall function and health of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. Additionally, the compound may influence enzyme activity by altering the conformation of the enzyme, thereby affecting its catalytic function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. It is important to carefully monitor the dosage to avoid potential toxicity and ensure the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, resulting in the formation of metabolites that can have different biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s effects and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can be distributed to different compartments, where it exerts its effects. The localization and accumulation of the compound can impact its activity and function, making it important to study these aspects in detail.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and determine its overall biological effects. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly as an inhibitor of specific biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

CxHyF3NzOaSb\text{C}_x\text{H}_y\text{F}_3\text{N}_z\text{O}_a\text{S}_b

Where:

  • C : Carbon atoms
  • H : Hydrogen atoms
  • F : Fluorine atoms
  • N : Nitrogen atoms
  • O : Oxygen atoms
  • S : Sulfur atoms

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interfere with cellular signaling pathways. The trifluoroethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown their ability to induce G2/M phase arrest in cancer cell lines such as MCF-7 and PANC-1. The following table summarizes the effects of such compounds:

CompoundCell Line% G2/M ArrestEC50 (μM)
Noscapine DerivativeMCF-7163 ± 2035.9 ± 0.10
Noscapine DerivativePANC-191 ± 1019.3 ± 0.12
Trifluoroethyl CarbamateMCF-7TBDTBD

Note: TBD indicates data yet to be determined or published.

Study on Antitumor Activity

A study published in ChemMedChem evaluated a series of N-sulfonyl derivatives for their ability to disrupt microtubule assembly in cancer cells. The results indicated that several derivatives demonstrated enhanced potency compared to traditional chemotherapeutics like vincristine. The findings suggest that modifications similar to those found in this compound could lead to promising anticancer agents.

Pharmacological Evaluation

In a pharmacological evaluation involving various cell lines, compounds with similar structures were assessed for their impact on cell viability and proliferation. The results showed a consistent pattern of increased cell cycle arrest and decreased viability in treated cells compared to controls.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C14H16F3N1O3S1
  • Molecular Weight : 333.35 g/mol

Structural Characteristics

The structural composition of the compound includes:

  • A trifluoroethyl moiety that contributes to its unique chemical properties.
  • A carbamate functional group that is known for its biological activity.
  • A cyclopentanesulfonyl phenyl group that may enhance selectivity in biological interactions.

Medicinal Chemistry

The primary application of 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate lies in medicinal chemistry, particularly as a potential therapeutic agent.

Case Studies

  • Antiviral Activity : Research indicates that derivatives of carbamate compounds exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit the replication of influenza viruses, suggesting potential applications in antiviral drug development .
  • Enzyme Inhibition : The compound may also serve as an inhibitor of specific enzymes involved in metabolic pathways. Inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis have been explored for their potential in cancer therapy .

Agricultural Chemistry

Another promising application is in agricultural chemistry as a pesticide or herbicide.

Case Studies

  • Pesticidal Activity : Investigations into the efficacy of similar trifluoromethyl-substituted compounds have revealed their potential as effective pesticides against various agricultural pests. The lipophilic nature of trifluoroethyl groups enhances penetration through biological membranes, improving efficacy .

Material Science

The unique properties of this compound also make it suitable for applications in material science.

Case Studies

  • Polymer Chemistry : The incorporation of trifluoroethyl groups into polymers can significantly alter their physical properties, such as thermal stability and hydrophobicity. This has implications for developing advanced materials with tailored properties for specific applications .

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
2,2,2-Trifluoroethyl CarbamateAntiviral
Similar Trifluoromethyl CompoundsEnzyme Inhibition
Trifluoromethyl-substituted PesticidesPesticidal Activity

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent on Phenyl Ring
2,2,2-Trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate 1235441-26-5 C₁₄H₁₆F₃NO₄S 351.34 Cyclopentanesulfonyl
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate 1087788-83-7 C₁₀H₇F₆NO₂ 287.16 Trifluoromethyl
2,2,2-Trifluoroethyl N-[3-(1-cyclopropyl-1H-tetrazol-5-yl)phenyl]carbamate N/A C₁₄H₁₃F₃N₅O₂ 364.28 1-Cyclopropyl-1H-tetrazol-5-yl
2-Chloro-4-fluorophenyl N-[3-(trifluoromethyl)phenyl]carbamate N/A C₁₄H₈ClF₄NO₂ 333.67 Trifluoromethyl (with Cl/F)

Key Observations :

  • The tetrazolyl-substituted analog () introduces nitrogen-rich heterocyclic functionality, which may improve binding affinity in biological systems but reduces metabolic stability .

Functional and Application Comparisons

Key Insights :

  • The cyclopentanesulfonyl group may target sulfotransferase enzymes, analogous to sulfonamide drugs, but this requires experimental validation .
  • Trifluoromethyl-substituted carbamates () are established in crop protection due to their lipophilicity and resistance to metabolic degradation .
  • Oxazolidinone derivatives () are discontinued, suggesting synthesis challenges or poor pharmacokinetics compared to the target compound .

Preparation Methods

Detailed Synthetic Route

Step Reactants Conditions Description Outcome
1 3-(Cyclopentanesulfonyl)aniline + 2,2,2-Trifluoroethyl chloroformate Base (e.g., triethylamine), anhydrous solvent (e.g., dichloromethane), low temperature (0-5 °C) The nucleophilic amine attacks the electrophilic carbonyl carbon of the trifluoroethyl chloroformate, forming the carbamate bond and releasing chloride ion Formation of 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate with high selectivity and yield

Notes on Reaction Conditions:

  • The reaction is typically conducted under anhydrous conditions to avoid hydrolysis of chloroformate.
  • A base such as triethylamine is used to neutralize the hydrochloric acid generated and drive the reaction forward.
  • Low temperature helps control the reaction rate and minimize side reactions.

Mechanistic Insights

The synthetic mechanism proceeds via:

  • Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the trifluoroethyl chloroformate.
  • Formation of a tetrahedral intermediate.
  • Elimination of chloride ion, resulting in the carbamate linkage formation.
  • The base scavenges the released HCl to prevent acid-catalyzed decomposition.

This method is a well-established approach for carbamate synthesis, especially for compounds bearing sensitive functional groups like sulfonyl substituents.

Alternative Synthetic Approaches and Related Methods

Research literature on related carbamate compounds suggests alternative or complementary methods that can be adapted for this compound:

  • Use of Bis(2,2,2-trifluoroethyl) Carbonate: This reagent can be employed for carbamate formation by reacting with primary or secondary amines to form carbamates, followed by further functionalization.

  • One-Pot Synthesis Approaches: A one-pot two-step method involving initial formation of carbamates from 2,2,2-trifluoroethyl chloroformate and amines, followed by reaction with hydrazine or other nucleophiles, has been demonstrated for related semicarbazide derivatives, indicating potential for streamlined synthesis.

  • Avoidance of Toxic Isocyanates: The chloroformate route is preferred over isocyanates due to toxicity and limited availability of isocyanates, making chloroformates a safer and more versatile carbamoylating agent.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Nucleophilic substitution of aniline with trifluoroethyl chloroformate 3-(Cyclopentanesulfonyl)aniline, 2,2,2-trifluoroethyl chloroformate Base (e.g., triethylamine), anhydrous solvent 0-5 °C, inert atmosphere High selectivity, good yield, mild conditions Requires anhydrous conditions, sensitive to moisture
Reaction with bis(2,2,2-trifluoroethyl) carbonate Amine, bis(2,2,2-trifluoroethyl) carbonate Base or catalyst One-pot, room temperature to mild heating One-pot synthesis, scalable May require optimization for sterically hindered amines
One-pot synthesis involving carbamate formation and subsequent nucleophilic substitution Amine, 2,2,2-trifluoroethyl chloroformate, hydrazine (for semicarbazides) Base, solvent Sequential addition, controlled temperature Streamlined process, avoids isolation of intermediates Specific to semicarbazide derivatives, may not apply directly

Research Findings and Analytical Data

  • The compound has a molecular weight of 351.34 g/mol and molecular formula C14H16F3NO4S.
  • Analytical characterization typically involves LC/MS using C18 columns and acetonitrile/water gradients, which are effective for trifluoroethyl carbamates.
  • The trifluoroethyl group enhances metabolic stability and lipophilicity, which is advantageous for biological applications.
  • The cyclopentanesulfonyl group imparts unique electronic and steric properties influencing reactivity and potential biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate, and what are the key intermediates?

  • Methodology : The compound can be synthesized via a multi-step approach:

Sulfonylation : React 3-aminophenol with cyclopentanesulfonyl chloride under basic conditions (e.g., pyridine or Et3_3N) to form 3-(cyclopentanesulfonyl)aniline.

Carbamate Formation : Treat the aniline intermediate with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., NaHCO3_3) to yield the carbamate .

  • Key Challenges : Purification of intermediates due to trifluoroethyl group volatility and sulfonamide stability under acidic/basic conditions.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Analytical Workflow :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm trifluoroethyl groups (δ ~4.5 ppm for CH2_2CF3_3, δ ~-70 ppm for CF3_3) and sulfonylphenyl protons (aromatic signals at δ 7.2–8.0 ppm) .
  • HRMS : Use ESI-HRMS to verify molecular ion [M+H]+^+ at m/z 360.08 (calculated for C14_{14}H16_{16}F3_3NO4_4S) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What preliminary biological activities have been reported for structurally related carbamate-sulfonamide hybrids?

  • Findings : Analogous compounds (e.g., tolprocarb) exhibit insecticidal activity by inhibiting mitochondrial complex III or acetylcholinesterase .
  • Testing Protocol :

  • Enzyme inhibition assays (e.g., Ellman’s method for AChE).
  • In vivo toxicity studies in model organisms (e.g., Drosophila melanogaster) .

Advanced Research Questions

Q. How does the solid-state form (e.g., crystalline vs. amorphous) impact the compound’s stability and bioavailability?

  • Methodology :

  • Polymorph Screening : Use solvent evaporation or slurry crystallization to isolate solid forms.
  • PXRD and DSC : Compare diffraction patterns and thermal behavior to identify stable polymorphs .
    • Key Insight : Crystalline forms may enhance shelf-life but reduce solubility, requiring formulation optimization (e.g., co-crystals with cyclodextrins) .

Q. What structural modifications of the cyclopentanesulfonyl or trifluoroethyl groups enhance target selectivity in enzyme inhibition?

  • SAR Study :

Sulfonyl Group : Replace cyclopentane with smaller (cyclopropane) or bulkier (adamantane) rings to probe steric effects.

Trifluoroethyl : Substitute with pentafluoropropyl to evaluate fluorophilicity’s role in membrane permeability .

  • Outcome : Increased fluorination improves logP (lipophilicity) but may reduce metabolic stability .

Q. What computational tools can predict interactions between this compound and biological targets (e.g., sulfonylurea receptors)?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model binding to SUR1 (PDB: 6BAA). The sulfonyl group may form hydrogen bonds with Lysiridine residues .
  • MD Simulations : GROMACS to assess stability of ligand-receptor complexes over 100 ns trajectories .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: Why do some studies show mitochondrial inhibition while others suggest AChE targeting?

  • Analysis : Differences in assay conditions (e.g., pH, co-factors) or compound purity (e.g., trace intermediates acting as off-target inhibitors) .
  • Resolution :

  • Reproduce studies with rigorously purified batches.
  • Use CRISPR-edited cell lines to isolate target pathways .

Methodological Best Practices

Q. How to optimize reaction yields for large-scale synthesis while minimizing hazardous byproducts?

  • Recommendations :

  • Use flow chemistry for safer handling of sulfonyl chlorides and trifluoroethyl reagents.
  • Employ green solvents (e.g., cyclopentyl methyl ether) to reduce waste .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Protocol :

  • Forced Degradation : Expose to simulated gastric fluid (pH 2) and liver microsomes.
  • LC-MS/MS : Monitor degradation products (e.g., hydrolyzed carbamate to aniline derivatives) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate
Reactant of Route 2
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2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate

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